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What is Balanol? Balanol is a potent fungal metabolite isolated from Verticillium balanoides that acts as an

ATP-competitive inhibitor for protein kinases, notably Protein Kinase A (PKA) and Protein Kinase C

(PKC) isozymes [1] [2]. It effectively blocks the kinase activity by occupying the ATP-binding pocket,

preventing substrate phosphorylation [3].

Mechanism of Action: A Structural View Balanol mimics ATP but binds with much higher affinity. The

table below breaks down how each part of the balanol molecule interacts with the ATP-binding site, based

on X-ray crystallographic structures (e.g., PDB: 1BX6) [1]:

Balanol Moisty
(Ring)

Corresponding ATP
Site Region

Key Interactions & Role

Benzamide (A) Adenine subsite Occupies the hydrophobic pocket that holds the
adenine ring of ATP [1].

Azepane (B) Ribose subsite Resides in the ribose-binding pocket; fluorination here
can modulate selectivity [1].

Benzophenone (C
& D)

Triphosphate subsite The carboxylic acid group (on Ring D) is critical for
high-affinity binding, mimicking phosphate interactions

[1].
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This binding mode is illustrated in the following diagram, which shows how balanol fully occupies the ATP-

binding site:

Diagram 1: Balanol's occupation of the kinase ATP-binding site. Its distinct moieties mimic the components

of the ATP molecule, enabling high-affinity, competitive inhibition.

Balanol vs. Other ATP-Competitive Inhibitors

While all ATP-competitive inhibitors block the same site, they can have profoundly different effects on the

kinase's overall behavior and function.

Key Comparative Features

Balanol: Acts as a pure, high-affinity enzyme inhibitor. It binds the ATP pocket and typically locks the

kinase in a partially closed conformation, halting the catalytic cycle [3].
H89 (Another PKA/PKC inhibitor): Despite targeting the same site as balanol and having a similar

nanomolar affinity, H89 can induce negative cooperativity with substrate binding. This means the
kinase inhibited by H89 may still bind its downstream substrates, potentially allowing it to act as a

scaffold and activate alternative signaling pathways—a documented cause of paradoxical drug effects
in vivo [3].

Typical Nucleotides (e.g., ATP, ADP): Bind to activate the kinase, promoting a fully committed,
dynamic state primed for catalysis [3].

The diagram below illustrates how different inhibitors affect the kinase's conformational state and its

relationship with substrates.
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Diagram 2: Differential allosteric effects of ATP-competitive inhibitors. Balanol and H89, while both

occupying the ATP site, drive the kinase into distinct conformational states with different implications for

non-catalytic (scaffolding) functions.

Experimental Data on Balanol's Specificity

Balanol shows a nuanced profile of inhibition across different kinases, which is critical for understanding its

potential and limitations as a lead compound.

Binding Affinity and Selectivity Profile The following table compiles experimental dissociation constant

(Kd) and free energy (ΔG) data for balanol and its fluorinated analogues, demonstrating its high potency and

the potential for engineered selectivity [1].

Protein
Kinase

(-)-Balanol
(Kd, nM)

(5S)-F Analogue
(Kd, nM)

(-)-Balanol (ΔG,
kcal·mol⁻¹)

(5S)-F Analogue (ΔG,
kcal·mol⁻¹)

PKA 5.9 ± 0.5 6.4 ± 0.1 -11.30 ± 0.05 -11.25 ± 0.01

PKCε 0.73 ± 0.06 0.4 ± 0.02 -12.54 ± 0.05 -12.90 ± 0.03

Key Findings from Specificity Studies A 1999 study tested balanol against a panel of serine/threonine

kinases [4] [5]. The results showed:

High Potency: Balanol inhibits PKA and PKC isozymes with an affinity approximately 3,000 times
greater than ATP [5].
Diverse Specificity: Its effectiveness varies significantly even among closely related kinases. For

instance, it potently inhibits PKCα and PKCβII but is less effective against other PKC isozymes and
does not inhibit kinases like Casein Kinase II (CKII) or Calcium/calmodulin-dependent kinase

(CaMKII) [4].
A "Protean" Scaffold: The study concluded that balanol is a versatile ("protean") scaffold that

can be modified to develop selective, high-affinity inhibitors for specific kinases [5].

Key Experimental Protocols
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To ensure reproducibility, here are the methodologies commonly used in balanol research.

1. Binding Affinity Assays

Purpose: To determine the inhibition constant (Ki) or dissociation constant (Kd) of balanol and its

analogs.
Typical Method: Kinase activity is measured in the presence of varying concentrations of both ATP

and the inhibitor (balanol). The data is analyzed using methods like Lineweaver-Burk plots to confirm
competitive inhibition with respect to ATP [4]. The reported Kd values (see table above) are often

derived from such experiments [1].

2. Charge State Determination via MD Simulations

Purpose: To identify the protonation/charge states of balanol's ionizable groups (e.g., carboxylic

acid, amine) when bound to the kinase, which is critical for accurate modeling.
Protocol:

pKa Calculation: Estimate the pKa values of balanol's functional groups to predict possible

charge states at physiological pH (7.4) [1].
System Setup: Create a simulation system with the kinase structure (e.g., from PDB 1BX6),

the ligand in a specific charge state, solvation water, and ions [1].
MD Simulation & Energetics: Run all-atom molecular dynamics (MD) simulations. Post-

simulation, calculate binding free energies using the MMGBSA (Molecular Mechanics
Generalized Born Surface Area) method [1].

Validation: Compare the computed MMGBSA binding energies for different charge states with
experimental ΔG values. The charge state that yields the best agreement is considered the

most probable one in the binding site [1].

The workflow for this computational protocol is summarized below:
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Diagram 3: Computational workflow for determining the charge state of balanol analogues bound to a

protein kinase, using molecular dynamics (MD) simulations and free energy calculations.

Future Directions and Rational Design

Current research is focused on overcoming balanol's inherent lack of selectivity.

Fluorination Strategy: Introducing fluorine atoms to the azepane ring (Ring B) is a promising

approach. For example, the (5S)-F analogue shows enhanced affinity and selectivity for the
oncogenic kinase PKCε [1].

Understanding the "Fluorine Effect": The improved selectivity is not merely due to sterics.
Computational studies suggest fluorination can alter the charge state of bound balanol (e.g.,
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stabilizing a charged phenolate group on the benzophenone moiety) and is influenced by the unique

enzymatic microenvironment of different kinase ATP sites [1]. This insight is vital for rational inhibitor
design.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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